Phosphatidylserine(soy)(RG)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phosphatidylserine (soy) (RG) is a phospholipid that plays a crucial role in the structure and function of cell membranes. It is predominantly found in the inner leaflet of the plasma membrane and is involved in various cellular processes, including cell signaling, apoptosis, and membrane fluidity. Phosphatidylserine is essential for the normal functioning of neuronal cell membranes and is known to support cognitive functions and memory.

准备方法

Synthetic Routes and Reaction Conditions: Phosphatidylserine can be synthesized through a multicomponent reaction involving protected glycerol, protected serine, and a suitable phosphorus reagent. The key step involves the formation of a phosphate intermediate, which is then deprotected and acylated to yield phosphatidylserine. This method allows for the production of phosphatidylserine with specific fatty acid compositions .

Industrial Production Methods: Industrial production of phosphatidylserine often involves enzymatic conversion methods. For example, phospholipase D from Streptomyces chromofuscus can be used to convert phosphatidylcholine to phosphatidylserine in the presence of L-serine. This method is efficient and can be scaled up for large-scale production .

化学反应分析

Types of Reactions: Phosphatidylserine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: Phosphatidylserine can be hydrolyzed by phospholipases to yield fatty acids and glycerophosphoserine.

Oxidation: Oxidative conditions can lead to the formation of oxidized phosphatidylserine, which may have different biological activities.

Major Products:

Hydrolysis: Fatty acids and glycerophosphoserine.

Oxidation: Oxidized phosphatidylserine.

Substitution: Phosphatidylcholine and phosphatidylethanolamine.

科学研究应用

Phosphatidylserine has a wide range of scientific research applications:

Chemistry: Used as a model compound to study membrane dynamics and lipid-protein interactions.

Biology: Plays a role in cell signaling, apoptosis, and membrane structure.

Medicine: Phosphatidylserine supplementation has been shown to improve cognitive functions, memory, and attention in both healthy individuals and those with cognitive impairments.

作用机制

Phosphatidylserine exerts its effects by modulating the activity of various signaling pathways. It activates protein kinase C, which is involved in memory function and neuronal survival. During apoptosis, phosphatidylserine is externalized to the outer leaflet of the plasma membrane, where it serves as a signal for phagocytosis. This externalization is mediated by phospholipid scramblases .

相似化合物的比较

Phosphatidylserine is unique among phospholipids due to its specific role in cell signaling and apoptosis. Similar compounds include:

Phosphatidylcholine: Involved in membrane structure and lipid metabolism.

Phosphatidylethanolamine: Plays a role in membrane fusion and cell signaling.

Phosphatidylinositol: Involved in signal transduction and membrane trafficking.

Phosphatidylserine stands out due to its specific involvement in cognitive functions and its role as a marker for apoptotic cells, making it a valuable compound in both research and therapeutic applications.

生物活性

Phosphatidylserine (PS) is a phospholipid that plays a crucial role in various biological processes, particularly within the central nervous system (CNS). Derived from soy lecithin, soy-derived phosphatidylserine (Soy-PS) has garnered attention for its potential cognitive benefits and involvement in cellular signaling pathways. This article explores the biological activity of Soy-PS, highlighting its mechanisms, effects on cognitive function, safety profiles, and relevant research findings.

Overview of Phosphatidylserine

Phosphatidylserine is a key component of cell membranes, particularly abundant in neuronal tissues. It constitutes approximately 13-15% of the total phospholipids in the human cerebral cortex . PS is primarily located in the inner leaflet of the plasma membrane and is involved in several critical functions:

- Cell Signaling : PS is essential for the activation of signaling pathways such as Akt and protein kinase C (PKC), which are vital for neuronal survival and synaptogenesis .

- Apoptosis : During programmed cell death, PS translocates to the outer leaflet of the membrane, signaling phagocytic cells to engulf apoptotic cells .

The biological activity of Soy-PS can be attributed to its structural properties and interactions within the cell membrane. Key mechanisms include:

- Neurotransmission : PS facilitates neurotransmitter release and receptor sensitivity, enhancing synaptic plasticity and cognitive functions .

- Anti-inflammatory Effects : PS has been shown to modulate neuroinflammation, which is critical in various CNS disorders .

- Calcium Mobilization : PS influences calcium signaling pathways, which are important for neuronal excitability and communication .

Cognitive Function and Clinical Studies

Numerous studies have investigated the effects of Soy-PS on cognitive function, particularly in aging populations. Here are some significant findings:

Case Study Summaries

-

Elderly Cognitive Function :

- A randomized controlled trial assessed the cognitive effects of Soy-PS in elderly individuals with age-associated memory impairment. Participants received either 300 mg or 600 mg daily for 12 weeks. Results indicated no significant differences in cognitive performance across treatment groups, suggesting that Soy-PS may not significantly enhance memory in all elderly populations but remains safe at these dosages .

-

Memory Improvement :

- Another study involving 78 elderly participants showed that those with lower baseline memory scores exhibited significant improvements after 6 months of Soy-PS supplementation (100 mg or 300 mg daily). This suggests that Soy-PS may be particularly beneficial for individuals with pre-existing cognitive deficits .

-

Attention Deficit Hyperactivity Disorder (ADHD) :

- A clinical trial involving children with ADHD demonstrated that supplementation with 200 mg of Soy-PS daily resulted in significant improvements in ADHD symptoms and short-term auditory memory compared to a placebo group. The study concluded that Soy-PS could be a natural strategy for managing ADHD symptoms .

Safety Profile

Research indicates that Soy-PS is generally well-tolerated with minimal side effects. In studies involving elderly subjects, no significant adverse events were reported even at higher dosages (up to 600 mg daily) . Regular monitoring of biochemical parameters also showed no harmful effects on health markers during supplementation periods.

Data Table: Summary of Clinical Study Results

| Study Focus | Population | Dosage | Duration | Key Findings |

|---|---|---|---|---|

| Cognitive function improvement | Elderly | 300 mg/day | 12 weeks | No significant improvement across groups |

| Memory enhancement | Elderly | 100 mg & 300 mg | 6 months | Significant improvement in low baseline memory scores |

| ADHD symptoms | Children | 200 mg/day | 2 months | Significant reduction in ADHD symptoms |

属性

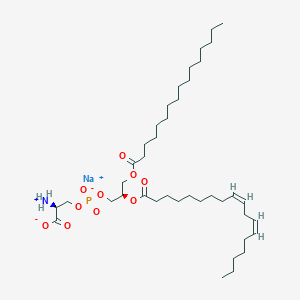

IUPAC Name |

sodium;(2S)-2-azaniumyl-3-[[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropoxy]-oxidophosphoryl]oxypropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H74NO10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(43)51-36(34-49-52(46,47)50-35-37(41)40(44)45)33-48-38(42)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h11,13,17-18,36-37H,3-10,12,14-16,19-35,41H2,1-2H3,(H,44,45)(H,46,47);/q;+1/p-1/b13-11-,18-17-;/t36-,37+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLLCKLCLMRAPV-WHVRKWPVSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H73NNaO10P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。